N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide -

N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Catalog Number: EVT-6134386
CAS Number:
Molecular Formula: C25H31N3O3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound (3) emerged as a result of efforts to discover SSOFRAs with enhanced selectivity over other 5-HT receptor subtypes. It showed over 100-fold selectivity for the 5-HT1F receptor compared to 5-HT1A, 5-HT1B, and 5-HT1D receptors.

N-[(1-Substituted-4-piperidinyl)methyl]-4-piperidine Derivatives

Compound Description: This series of derivatives, represented by the general formula (I), exhibit agonistic activity towards serotonin receptors-4 (5-HT4) and are investigated for their potential in treating gastrointestinal disorders.

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is the focus of patents and which explore its novel hydrates and polymorphs for potential pharmaceutical applications, particularly in the context of treating autoimmune diseases.

2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl] methyl)hexanamide (NPC 15437)

Compound Description: NPC 15437 is a synthetically derived protein kinase C (PKC) inhibitor that interacts with the regulatory domain of the enzyme. It exhibits selective inhibition of PKC with IC50 values of 19 ± 2 μM for PKC activity and 23 ± 4 μM for phorbol ester binding to the enzyme.

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic (1) is a potent and selective κ-opioid receptor antagonist with a Ke value of 0.03 nM. It displays high selectivity for the κ receptor over μ and δ receptors (100- and 793-fold, respectively). JDTic's structure involves a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and a 2-methylpropyl group. SAR studies have established the importance of stereochemistry in JDTic's potency and selectivity.

(2-Methyl-3-(substituted thio)propanoyl)proline Derivatives

Compound Description: This series of derivatives (compounds 2-7) are investigated for their antioxidant and anticoagulant activities in vitro. Compound 4 displayed the highest radical scavenging activity in the DPPH assay, with 93.04 ± 0.7 μg/mL % inhibition and an IC50 of 69.56 μg/mL. In the H2O2 model, compound 4 also exhibited strong activity (92.18 ± 1.52 % inhibition). Compound 3 showed significant anticoagulant activity, prolonging clotting time compared to captopril [(3-mercapto-2-methylpropanoyl)proline].

SSR240612

Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a potent, orally active, non-peptide bradykinin B1 receptor antagonist. SSR240612 shows high selectivity for B1 over B2 receptors (500- to 1000-fold). It exhibits efficacy in various in vitro and in vivo models, including paw edema, ear edema, tissue destruction, and thermal hyperalgesia.

N-(1-[2-Arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides

Compound Description: This series of synthetic analgesics displays extremely potent analgesic activity. Some derivatives, such as methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (22), exhibit significantly higher analgesic potency than morphine. The research highlights the importance of substitution on both nitrogen atoms for potent analgesic activity and explores the synthesis of various 4-arylamino-4-piperdinecarboxylic acids as starting materials for these analgesics.

2-Phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic Acid Basic Esters

Compound Description: These esters are designed as analogs of flavoxate, aiming for enhanced stability and potency. The research focuses on modifying the flavoxate structure by branching and lengthening the ester alkyl chain and incorporating various alicyclic tertiary amines. This exploration led to the identification of terflavoxate [1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl, CAS 86433-39-8] as a promising candidate with good spasmolytic activity.

3-Methyl-4-oxo-2-phenyl-N-[2-piperidinyl)ethyl]-4H-1-benzopyran-8-carboxyamide Hydrochloride Monohydrate (FL-155)

Compound Description: FL-155 was synthesized as a new anti-pollakiuria agent. Intravenous and intraduodenal administration of FL-155 showed potent dose-dependent inhibition of rhythmic bladder contractions in anesthetized rats, proving to be more potent than flavoxate in intraduodenal administration.

N-Methyl-4-piperidinyl Diphenyl Acetate Methyl Iodide (4DAMP Methiodide) and Hyoscine Methyl Iodide

Compound Description: These compounds, both 4-substituted N,N-dimethylpiperidines, act as muscarinic acetylcholine receptor blockers. 4DAMP methiodide shows greater affinity for muscarinic receptors in guinea pig ileum than in guinea pig atria, suggesting receptor subtype selectivity. Hyoscine methyl iodide exhibits a preference for ileal receptors.

2,4-Diamino-1,3,5-triazine Derivatives

Compound Description: This series of derivatives exhibits protein kinase inhibitor properties. Their structure includes a 2,4-diamino-1,3,5-triazine core with various substituents, including piperidinyl groups. These derivatives are investigated for their potential in treating various diseases, including autoimmune and cancerous diseases, rheumatoid arthritis, and non-Hodgkin lymphoma.

SR147778

Compound Description: SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] is a potent, selective, and orally active antagonist of the CB1 cannabinoid receptor. It shows nanomolar affinity for rat brain and human CB1 recombinant receptors (Ki = 0.56 and 3.5 nM, respectively) and low affinity for CB2 receptors (Ki = 400 nM). SR147778 effectively antagonizes the effects of CP 55,940 in various in vitro and in vivo models, including mouse vas deferens contractions, adenylyl cyclase activity, and mitogen-activated protein kinase activity.

N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole-3-carboxamides

Compound Description: These derivatives were designed as potential radioligands for imaging brain CB1 receptors using positron emission tomography (PET). One derivative, 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n), exhibited high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors. Interestingly, some derivatives, including the 4-(4-cyanotetrahydro-2H-pyranyl) analog (9m), showed high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO) (Ki = 29 nM). This research highlighted the potential for subtle structural modifications to switch binding selectivity between CB1 receptors and TSPO.

Methyl trans-2-(diphenylmethyl)-5-(hydroxymethyl)-3-isoxazolidinylacetate and cis-5-(ethoxymethyl)-2-phenyl-3-isoxazolidinyl Phenyl Ketone

Compound Description: These two compounds, characterized by X-ray crystallography, contain the isoxazolidine ring system. The research focuses on their structural characterization, but does not elaborate on their biological activity.

1-[3-(Hydroxymethyl)-2-methyl-4-methyleneisoxazolidin-5-yl]thymine (5), 1-{(Z)-[3-(Hydroxymethyl)-2-methylisoxazolidin-4-ylidene]methyl}thymine (6), and 1-{(E)-[3-(Hydroxymethyl)-2-methylisoxazolidin-5-ylidene]methyl}thymine (7)

Compound Description: These are novel alkylidene isoxazolidinyl nucleosides containing thymine. Compound 5 can be considered an N,O-analogue of Entecavir and DMDC, antiviral drugs. The research describes their synthesis via 1,3-dipolar cycloaddition.

(S)-(+)-3-Methyl-[2-(1-piperidinyl)phenyl]butylamine

Compound Description: This compound is a key chiral intermediate in the synthesis of (S)-repaglinide, an insulin secretagogue used to treat type 2 diabetes.

N,N'-ethylenbis(4-propanoyl-2,4-dihydro-5-methyl- 2-phenyl-3H-pyrazol-3-oneimine)

Compound Description: This compound is a Schiff base characterized by X-ray diffraction studies. The research focuses on its structural properties and highlights its potential as a ligand in transition metal complexes.

Properties

Product Name

N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

IUPAC Name

N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]-4-phenylbenzamide

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H31N3O3/c29-24(13-16-28-15-5-17-31-28)27-14-4-6-20(19-27)18-26-25(30)23-11-9-22(10-12-23)21-7-2-1-3-8-21/h1-3,7-12,20H,4-6,13-19H2,(H,26,30)

InChI Key

NEFANAQPCRKNKL-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)CCN2CCCO2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCO2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.